[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-fluorophenyl)amine
Description
2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is a heterocyclic compound featuring a pteridine core substituted with a 2,6-dimethylmorpholine group at position 2 and a 4-fluorophenylamine moiety at position 2. The 2,6-dimethylmorpholine substituent introduces steric and electronic modulation, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability, common in pharmacologically active molecules .
This compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as evidenced by analogous protocols for morpholine- and fluorophenyl-containing derivatives (e.g., compound 10a in ) .
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c1-11-9-25(10-12(2)26-11)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJMHHVAXAAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is a synthetic organic molecule belonging to the pteridine class, characterized by its complex structure that includes a dimethylmorpholine moiety and a fluorinated phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure
The IUPAC name for this compound is N-(4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine. Its molecular formula is , and its structure can be represented as follows:
Enzyme Inhibition
Recent studies have highlighted the role of pteridine derivatives in inhibiting various enzymes, particularly histone deacetylases (HDACs). For instance, compounds similar to 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine have shown potent inhibitory activity against human class I HDAC isoforms. These enzymes are crucial in regulating gene expression and are often implicated in cancer progression. The ability of such compounds to increase acetylation levels of histones suggests their potential as therapeutic agents in cancer treatment .
Antitumor Activity
In vitro studies have demonstrated that related compounds can induce apoptosis and G1 cell cycle arrest in various cancer cell lines. For example, a structurally similar compound was shown to exhibit significant antitumor activity in xenograft models, suggesting that 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine may possess similar properties. The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, which are essential for effective cancer therapies .
Study on HDAC Inhibition
A recent publication reported on the synthesis and biological evaluation of several pteridine derivatives, including those with morpholine substituents. The study found that these compounds could effectively inhibit HDAC activity in vitro and showed promising results in vivo for tumor growth suppression. The mechanism involved the modulation of acetylation levels of histones, leading to altered gene expression profiles conducive to apoptosis in cancer cells .
Pharmacological Profiling
Another significant study focused on the pharmacological profiling of pteridine-based compounds. It revealed that certain derivatives exhibited low toxicity while maintaining high efficacy against various cancer cell lines. The findings suggest that 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine could be further developed as a lead candidate for anticancer drug development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has indicated that compounds similar to 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine exhibit antiviral properties. For instance, substituted polycyclic pyridone derivatives have been documented to possess anti-viral activity against various viral strains, suggesting potential for this compound in antiviral drug development .
Cancer Research
The compound's structural features may allow it to interact with biological targets implicated in cancer progression. Studies focusing on pteridin derivatives have shown promise in inhibiting tumor growth and metastasis, indicating that 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine could serve as a lead compound for developing anticancer agents .
Neuropharmacological Studies
CNS Effects
The morpholine moiety present in the compound suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders . For example, morpholine derivatives have been studied for their anxiolytic and antidepressant effects.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications on the pteridin and fluorophenyl groups can significantly alter biological activity and selectivity against specific targets .
Case Studies and Data Tables
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated effectiveness against specific viral strains with structural analogs showing similar activity patterns. |
| Study 2 | Cancer Inhibition | Pteridin derivatives exhibited significant reduction in tumor growth in vitro and in vivo models. |
| Study 3 | CNS Activity | Morpholine derivatives showed promising results in anxiety models, indicating potential therapeutic uses. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine-Containing Analogs
(a) 5-(4-Fluorophenyl)-6-methyl-4-morpholin-4-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10a)
- Structure: Shares the 4-fluorophenyl and morpholine groups but replaces the pteridine core with a pyrazolo-pyrano-triazine system.
- Morpholine improves solubility but lacks the 2,6-dimethyl modification, affecting steric bulk .
(b) 4-(4-Fluorophenyl)-N-[(1Z)-(4-fluorophenyl)methylene]-5-imino-3-methyl-1,4-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6(5H)-amine (11a)
- Structure: Features a pyrano-pyrimidine core with dual fluorophenyl groups.
- Properties: The imino group and extended conjugation may enhance binding to enzymes like kinases. However, the absence of morpholine reduces solubility compared to the target compound .
(c) 4-(2,6-Dimethylmorpholin-4-yl)benzoic acid (SY220263)
Piperazine/Pyrrolidine Derivatives
(a) 5-(4-Fluorophenyl)-6-methyl-4-piperazin-1-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10b)
- Structure : Substitutes morpholine with piperazine.
- Properties : Piperazine’s basic nitrogen increases solubility at physiological pH but may reduce metabolic stability due to oxidative deamination. The lack of methyl groups on piperazine reduces steric hindrance .
(b) 5-(4-Fluorophenyl)-6-methyl-4-pyrrolidin-1-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (9)
Pyrimidine-Based Analogs
(a) 6-(2,6-Dimethylmorpholin-4-yl)-N-[2-(4-ethylphenyl)ethyl]-5-nitro-pyrimidin-4-amine
- Structure : Pyrimidine core with nitro and ethylphenyl groups.
- Properties: The nitro group increases electron deficiency, enhancing reactivity in electrophilic substitution.
Data Table: Key Structural and Hypothetical Properties
Research Implications
- Morpholine vs. Piperazine : Morpholine derivatives (e.g., target compound, 10a) balance solubility and steric effects, whereas piperazine analogs (10b) prioritize solubility at the cost of stability.
- Fluorophenyl Groups : The 4-fluorophenyl moiety consistently enhances lipophilicity and target affinity across analogs .
- Core Heterocycles : Pteridine-based compounds offer superior planarity for binding to flat enzymatic pockets, while pyrimidine or pyrazolo-triazine cores provide modularity for tuning electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
